Bcr-abl-IN-8

Description

BenchChem offers high-quality Bcr-abl-IN-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bcr-abl-IN-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H33N7O5 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

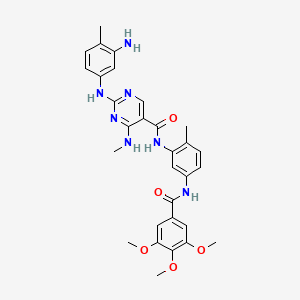

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C30H33N7O5/c1-16-7-9-19(13-22(16)31)35-30-33-15-21(27(32-3)37-30)29(39)36-23-14-20(10-8-17(23)2)34-28(38)18-11-24(40-4)26(42-6)25(12-18)41-5/h7-15H,31H2,1-6H3,(H,34,38)(H,36,39)(H2,32,33,35,37) |

InChI Key |

WIXKMJHLNQXNOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Bcr-Abl-IN-8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Bcr-Abl-IN-8, a potent and selective inhibitor of the Bcr-Abl kinase. All data and methodologies are derived from publicly available scientific literature.

Introduction: The Discovery of Bcr-Abl-IN-8 (CHMFL-ABL-053)

Bcr-Abl-IN-8, also identified in scientific literature as CHMFL-ABL-053 , is a potent and selective, orally available inhibitor of the Bcr-Abl tyrosine kinase.[1] Its development stemmed from a research initiative to discover novel therapeutic agents for Chronic Myeloid Leukemia (CML). The discovery process began with a dihydropyrimidopyrimidine core scaffold, leading to the identification of CHMFL-ABL-053 as a promising candidate.[1]

The inhibitor was designed to target the constitutively active Bcr-Abl kinase, the primary driver of CML. Notably, CHMFL-ABL-053 also demonstrates inhibitory activity against SRC and p38 kinases.[2] A key feature of this inhibitor is its lack of significant activity against the c-KIT kinase, a common off-target of other Bcr-Abl inhibitors, suggesting a favorable selectivity profile.[1]

Mechanism of Action and Signaling Pathway

Bcr-Abl-IN-8 functions by inhibiting the autophosphorylation of the Bcr-Abl kinase. This action, in turn, blocks downstream signaling pathways crucial for the proliferation and survival of CML cells. Key downstream mediators affected include STAT5, Crkl, and ERK.[1] The suppression of these pathways ultimately leads to the inhibition of cell growth and the induction of apoptosis in Bcr-Abl positive cancer cells.

Caption: Bcr-Abl Signaling Pathway and Inhibition by Bcr-Abl-IN-8.

Chemical Synthesis

The synthesis of Bcr-Abl-IN-8 (CHMFL-ABL-053) is a multi-step process. While detailed, step-by-step protocols are proprietary to the discovering institution, the general synthetic scheme involves the coupling of key intermediates to construct the final 2-aminopyrimidine carboxamide scaffold. The synthesis culminates in the formation of 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Bcr-Abl-IN-8

| Kinase | IC50 (nM) |

| ABL1 | 70 |

| SRC | 90 |

| p38α | 62 |

| DDR1 | 292 |

| DDR2 | 457 |

| c-KIT | >10000 |

Data sourced from MedChemExpress and Xcess Biosciences, referencing Liang X, et al. J Med Chem. 2016.[2][3]

Table 2: Cellular Antiproliferative Activity of Bcr-Abl-IN-8

| Cell Line | GI50 (nM) |

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

Data sourced from MedChemExpress, referencing Liang X, et al. J Med Chem. 2016.[2]

Experimental Protocols

The following are generalized protocols for the key experiments used in the characterization of Bcr-Abl-IN-8, based on standard laboratory practices and information from related studies.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Recombinant human ABL1, SRC, and p38α kinases are used. A suitable peptide substrate and ATP are prepared in a kinase reaction buffer. Bcr-Abl-IN-8 is serially diluted to various concentrations.

-

Reaction Setup: The kinase, substrate, and inhibitor dilutions are added to the wells of a microplate and incubated for a predetermined time.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, typically by adding a solution containing EDTA.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or non-radiometric methods such as fluorescence polarization or luminescence-based assays that measure ADP production.

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines (GI50).

Caption: Workflow for a Cellular Proliferation Assay.

Methodology:

-

Cell Seeding: Human CML cell lines (K562, KU812, MEG-01) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of Bcr-Abl-IN-8 and incubated for approximately 72 hours.

-

Viability Assessment: A cell viability reagent, such as MTT or CCK-8, is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: After a short incubation period, the absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined by plotting the percentage of cell viability against the inhibitor concentration.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the Bcr-Abl signaling pathway following inhibitor treatment.

Methodology:

-

Cell Treatment and Lysis: CML cells are treated with various concentrations of Bcr-Abl-IN-8 for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT5, STAT5, p-Crkl, Crkl, p-ERK, ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the effect of the inhibitor on the signaling pathway.

Conclusion

Bcr-Abl-IN-8 (CHMFL-ABL-053) represents a significant advancement in the development of targeted therapies for Chronic Myeloid Leukemia. Its high potency against Bcr-Abl and its distinct selectivity profile make it a valuable tool for CML research and a promising candidate for further preclinical and clinical development. The data and protocols outlined in this guide provide a comprehensive resource for scientists and researchers working in the field of oncology and drug discovery.

References

An In-depth Technical Guide to the Bcr-Abl Inhibitor: CHMFL-ABL-053

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective Bcr-Abl kinase inhibitor, CHMFL-ABL-053. The content herein is intended for researchers, scientists, and professionals involved in the fields of oncology, drug discovery, and development.

Chemical Structure and Properties

CHMFL-ABL-053, systematically named 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, is a novel Bcr-Abl inhibitor developed from a dihydropyrimidopyrimidine core scaffold.[1] Its chemical structure is depicted below:

Chemical Structure:

Physicochemical and Pharmacological Properties:

A summary of the key physicochemical and pharmacological properties of CHMFL-ABL-053 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H28F3N7O2 | [1] |

| Molecular Weight | 587.59 g/mol | [1] |

| ABL1 Kinase IC50 | 70 nM | [1] |

| c-KIT Kinase Inhibition | No apparent activity | [1] |

| K562 Cell Proliferation GI50 | 14 nM | [1] |

| KU812 Cell Proliferation GI50 | 25 nM | [1] |

| MEG-01 Cell Proliferation GI50 | 16 nM | [1] |

| Bcr-Abl Autophosphorylation EC50 | ~100 nM | [1] |

| Rat Half-life (t1/2) | > 4 h | [1] |

| Rat Bioavailability (F) | 24% | [1] |

Mechanism of Action and Signaling Pathway

CHMFL-ABL-053 is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein that drives chronic myeloid leukemia (CML).[1] By binding to the kinase domain of Bcr-Abl, CHMFL-ABL-053 blocks its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins. This inhibition disrupts the aberrant signaling cascade that leads to uncontrolled cell proliferation and survival of CML cells.[1]

The diagram below illustrates the Bcr-Abl signaling pathway and the inhibitory effect of CHMFL-ABL-053.

Caption: Bcr-Abl signaling pathway and its inhibition by CHMFL-ABL-053.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of CHMFL-ABL-053.[1]

Bcr-Abl Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the ABL1 kinase.

Caption: Workflow for the Bcr-Abl kinase activity assay.

Detailed Protocol:

-

The kinase reaction is performed in a 384-well plate.

-

The reaction mixture contains ABL1 enzyme, a biotinylated peptide substrate, and ATP in a kinase assay buffer.

-

The test compound (CHMFL-ABL-053) or vehicle control is added to the reaction mixture.

-

The reaction is incubated at room temperature for 1 hour.

-

The reaction is stopped by the addition of EDTA.

-

The reaction mixture is transferred to a streptavidin-coated plate and incubated for 1 hour to allow the biotinylated substrate to bind.

-

The plate is washed to remove unbound components.

-

A Europium-labeled anti-phosphotyrosine antibody is added and incubated for 1 hour.

-

The plate is washed again.

-

An enhancement solution is added, and the time-resolved fluorescence is measured to quantify the extent of substrate phosphorylation.

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the effect of the inhibitor on the growth of CML cell lines.

Detailed Protocol:

-

CML cell lines (K562, KU812, MEG-01) are seeded in 96-well plates.

-

Cells are treated with various concentrations of CHMFL-ABL-053 or a vehicle control and incubated for 72 hours.

-

After incubation, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B (SRB) dye.

-

Unbound dye is removed by washing with acetic acid.

-

The protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is read at 515 nm to determine the cell density, which is proportional to cell proliferation.

Western Blot Analysis

This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream signaling proteins in CML cells following treatment with the inhibitor.

Detailed Protocol:

-

K562 cells are treated with different concentrations of CHMFL-ABL-053 for a specified time.

-

The cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated CrkL (p-CrkL), total CrkL, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

CHMFL-ABL-053 is a highly potent and selective Bcr-Abl kinase inhibitor with promising in vitro and in vivo activity against CML. Its ability to significantly suppress Bcr-Abl autophosphorylation and downstream signaling pathways, coupled with favorable pharmacokinetic properties, makes it a strong candidate for further preclinical and clinical development as a targeted therapy for CML. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel Bcr-Abl inhibitors.

References

In Vitro Evaluation of Bcr-Abl-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Bcr-Abl-IN-8, a potent inhibitor of the Bcr-Abl kinase. This document details the core methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Bcr-Abl and Targeted Inhibition

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] This aberrant kinase activity triggers a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and inhibit apoptosis.[3][4][5] Bcr-Abl tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the ATP-binding site of the kinase, thereby inhibiting its function and inducing apoptosis in cancer cells.

Bcr-Abl-IN-8 (also identified as compound 26f) is a novel pyrazolopyrimidine-based inhibitor developed for its potent activity against the Bcr-Abl kinase. This guide focuses on the essential in vitro assays required to characterize the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro activity of Bcr-Abl-IN-8.

| Parameter | Cell Line | Value | Assay |

| GI50 | K562 | 0.25 µM | CellTiter-Glo |

Table 1: In Vitro Activity of Bcr-Abl-IN-8

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate Bcr-Abl-IN-8.

Bcr-Abl Kinase Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of Bcr-Abl-IN-8 on the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase

-

Biotinylated peptide substrate (e.g., Abltide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Bcr-Abl-IN-8 (dissolved in DMSO)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Add 5 µL of diluted Bcr-Abl-IN-8 or DMSO (vehicle control) to the wells of a streptavidin-coated microplate.

-

Add 20 µL of the recombinant Bcr-Abl kinase to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 25 µL of a solution containing the biotinylated peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate to remove unbound reagents.

-

Add the phospho-tyrosine specific antibody and incubate for 60 minutes at room temperature.

-

Wash the plate again.

-

Add the reporter enzyme substrate and incubate until sufficient color development.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of Bcr-Abl-IN-8 and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

K562 cells (or other Bcr-Abl positive cell lines)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Bcr-Abl-IN-8 (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed K562 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of Bcr-Abl-IN-8 in culture medium.

-

Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Phospho-CrkL

This assay determines the effect of Bcr-Abl-IN-8 on the phosphorylation of CrkL, a direct downstream substrate of Bcr-Abl.

Materials:

-

K562 cells

-

Bcr-Abl-IN-8

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat K562 cells with various concentrations of Bcr-Abl-IN-8 for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total CrkL and β-actin for loading controls.

Signaling Pathways and Experimental Workflows

Bcr-Abl Downstream Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the Bcr-Abl oncoprotein.

Caption: Bcr-Abl downstream signaling pathways.

In Vitro Kinase Inhibition Assay Workflow

The workflow for the in vitro kinase inhibition assay is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Biological Activity of Bcr-Abl-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Bcr-Abl-IN-8, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in oncology and drug development.

Core Compound Profile

Bcr-Abl-IN-8, also identified as compound 26f in its discovery publication, is a small molecule inhibitor belonging to the 4-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidine-6-carboxamide class of compounds. Its development was aimed at targeting the constitutively active Bcr-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia (CML).

Mechanism of Action

Bcr-Abl-IN-8 functions as an ATP-competitive inhibitor of the Bcr-Abl kinase. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and survival through the phosphorylation of a multitude of downstream substrates. Bcr-Abl-IN-8 is designed to bind to the ATP-binding pocket of the Abl kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates. This inhibition effectively blocks the downstream signaling cascades responsible for the leukemic phenotype.

Quantitative Biological Activity

The inhibitory potential of Bcr-Abl-IN-8 has been quantified through various in vitro assays. The following table summarizes the key activity data.

| Target Cell Line | Assay Type | Parameter | Value (μM) |

| K562 | Cell Viability | GI50 | 0.25[1] |

GI50 (Growth Inhibition 50) is the concentration of the inhibitor that causes a 50% reduction in the proliferation of cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of Bcr-Abl-IN-8.

Cell Culture

The human chronic myeloid leukemia cell line, K562, which endogenously expresses the Bcr-Abl fusion protein, was utilized for cellular assays. The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.

In Vitro Cell Viability Assay

The anti-proliferative activity of Bcr-Abl-IN-8 was determined using a CellTiter-Glo® Luminescent Cell Viability Assay or a Cell Counting Kit-8 (CCK-8) assay[1].

Protocol:

-

Cell Seeding: K562 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Compound Treatment: The cells were treated with various concentrations of Bcr-Abl-IN-8 (typically in a serial dilution) and incubated for 72 hours. A vehicle control (DMSO) was included.

-

Luminescent Signal Measurement (CellTiter-Glo®): After the incubation period, 100 µL of CellTiter-Glo® reagent was added to each well. The plate was then agitated for 2 minutes on an orbital shaker to induce cell lysis. Following a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was recorded using a microplate reader.

-

Colorimetric Measurement (CCK-8): 10 µL of CCK-8 solution was added to each well and the plate was incubated for 1-4 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: The GI50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Bcr-Abl signaling pathway and the experimental workflow for evaluating Bcr-Abl inhibitors.

Bcr-Abl Signaling Pathway

Caption: Bcr-Abl signaling pathway and the inhibitory action of Bcr-Abl-IN-8.

Experimental Workflow for Bcr-Abl Inhibitor Evaluation

References

An In-depth Technical Guide to Ponatinib as a Bcr-Abl Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ponatinib (formerly AP24534), a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI). Ponatinib is a third-generation TKI designed to inhibit the Bcr-Abl kinase, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] A key feature of Ponatinib is its efficacy against a wide range of clinically relevant Bcr-Abl mutations, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[3][4] This document details the mechanism of action of Ponatinib, presents its inhibitory activity in quantitative terms, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Bcr-Abl and the Role of Ponatinib

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the t(9;22)(q34;q11) chromosomal translocation, which results in the formation of the Philadelphia chromosome. This translocation fuses the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, creating the BCR-ABL1 fusion gene. The resulting oncoprotein, Bcr-Abl, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of a multitude of downstream signaling pathways.[5]

The development of TKIs that target the ATP-binding site of the Bcr-Abl kinase has revolutionized the treatment of CML. However, the emergence of resistance, primarily through point mutations in the Abl kinase domain, has necessitated the development of next-generation inhibitors. Ponatinib was specifically designed using a computational, structure-based approach to overcome the limitations of earlier TKIs by potently inhibiting both native and all clinically relevant single-mutant forms of Bcr-Abl.[2]

Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor of the Bcr-Abl kinase. It binds to the ATP-binding site of the kinase domain, stabilizing the inactive "DFG-out" conformation of the protein.[6] This binding event prevents the hydrolysis of ATP and the subsequent phosphorylation of tyrosine residues on downstream substrate proteins, thereby blocking the aberrant signaling that leads to leukemogenesis.[6] The unique chemical structure of Ponatinib, including a carbon-carbon triple bond, allows it to bind with high affinity to the kinase domain, even in the presence of the T315I mutation, which sterically hinders the binding of other TKIs.[3]

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Bcr-Abl leads to the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and adhesion. A simplified representation of these pathways is depicted below.

Quantitative Data: Inhibitory Activity of Ponatinib

The potency of Ponatinib has been evaluated through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's efficacy.

| Target | Assay Type | IC50 (nM) |

| Wild-Type Bcr-Abl | Biochemical Kinase Assay | 0.37 - 2.0 |

| Cell Proliferation Assay (Ba/F3 cells) | 0.3 - 2 | |

| T315I Mutant Bcr-Abl | Biochemical Kinase Assay | 2.0 |

| Cell Proliferation Assay (Ba/F3-T315I cells) | 11 | |

| E255V Mutant Bcr-Abl | Cell Viability Assay (Ba/F3-E255V cells) | 7 - 55 |

| Other Clinically Relevant Mutants | Biochemical Kinase Assay | < 2.0 |

| Cell Proliferation Assay (Ba/F3 cells) | < 36 | |

| K562 Cell Line (Bcr-Abl positive) | Cell Viability Assay | 0.46 |

Note: IC50 values can vary between different studies and experimental conditions.[4][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TKI activity. Below are representative protocols for key in vitro assays used to characterize Ponatinib.

Bcr-Abl Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of Ponatinib on the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Biotinylated peptide substrate (e.g., Abltide)

-

Ponatinib (dissolved in DMSO)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a reporter (e.g., HRP or a fluorescent dye)

-

Detection reagent (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Prepare serial dilutions of Ponatinib in kinase buffer.

-

In a microplate, add the Ponatinib dilutions, recombinant Bcr-Abl kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-tyrosine specific antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the percent inhibition for each Ponatinib concentration and determine the IC50 value.

Cell Viability/Proliferation Assay

This assay assesses the effect of Ponatinib on the growth and survival of Bcr-Abl-positive cell lines.

Materials:

-

Bcr-Abl positive cell line (e.g., K562, Ba/F3 expressing Bcr-Abl)

-

Appropriate cell culture medium and supplements

-

Ponatinib (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the Bcr-Abl positive cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).[9]

-

Prepare serial dilutions of Ponatinib in the cell culture medium.

-

Add the Ponatinib dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 72 hours).[9]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent viability for each Ponatinib concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a Bcr-Abl inhibitor like Ponatinib.

Conclusion

Ponatinib is a highly potent pan-Bcr-Abl inhibitor that has demonstrated significant clinical activity in patients with CML and Ph+ ALL, including those with resistance to other TKIs due to the T315I mutation.[4][10] Its mechanism of action, involving the inhibition of the constitutively active Bcr-Abl kinase, effectively abrogates the downstream signaling pathways responsible for leukemic cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of novel Bcr-Abl inhibitors. Understanding the technical details of its evaluation is essential for researchers and clinicians working to overcome the challenges of TKI resistance in leukemia.

References

- 1. Ponatinib - Wikipedia [en.wikipedia.org]

- 2. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ponatinib acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]

early research on Bcr-abl-IN-8 (compound 26f)

An In-depth Technical Guide on the Early Research of Bcr-Abl Inhibitor CHMFL-ABL-053 (compound 18a)

This technical guide provides a comprehensive overview of the early research on the Bcr-Abl inhibitor designated as CHMFL-ABL-053 (also referred to as compound 18a). While this compound is indexed by some vendors as Bcr-abl-IN-8 (compound 26f), the primary scientific literature refers to it by the former designations. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its biochemical activity, cellular effects, and the methodologies employed in its initial characterization.

Core Compound Information

CHMFL-ABL-053 is a potent and selective, orally available inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3][4] It was developed from a dihydropyrimidopyrimidine scaffold and was designed to be a highly selective Bcr-Abl inhibitor with reduced off-target effects, notably against the c-KIT kinase, a common secondary target of many clinically used Bcr-Abl inhibitors.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical evaluation of CHMFL-ABL-053 (compound 18a).

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Platform |

| ABL1 | 70 | Invitrogen SelectScreen |

| SRC | 90 | Invitrogen SelectScreen |

| p38α | 62 | Invitrogen SelectScreen |

| DDR1 | 292 | Not Specified |

| DDR2 | 457 | Not Specified |

| c-KIT | >10,000 | Not Specified |

Data sourced from vendor technical sheets referencing Liang X, et al. J Med Chem. 2016.[1][3]

Table 2: Cellular Activity

| Cell Line | Description | GI50 (nM) |

| K562 | CML, blast crisis | 14 |

| KU812 | CML, blast crisis | 25 |

| MEG-01 | CML, blast crisis | 16 |

GI50 (Growth Inhibition 50) values indicate the concentration of the compound required to inhibit cell growth by 50%.[2][4]

Table 3: Cellular Mechanism of Action

| Parameter | EC50 (nM) | Cell Lines |

| Bcr-Abl Autophosphorylation | ~100 | K562, KU812, MEG-01 |

EC50 (Half maximal effective concentration) for the suppression of Bcr-Abl autophosphorylation.[2][4]

Table 4: In Vivo Pharmacokinetics (Rat Model)

| Parameter | Value |

| Half-life (t1/2) | > 4 hours |

| Oral Bioavailability | 24% |

Pharmacokinetic parameters determined in rats.[2][4]

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the original research publication, this section outlines the general methodologies based on available information.

Biochemical Kinase Assays

The kinase inhibitory activity of CHMFL-ABL-053 was determined using the Invitrogen SelectScreen biochemical kinase profiling service. This is a fluorescence-based assay that measures the ability of a compound to inhibit the activity of a specific kinase.

-

General Principle: The assay typically involves a purified kinase, a substrate (often a peptide), and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The inhibitor is added at various concentrations to determine the IC50 value.

Cell Proliferation Assays

The antiproliferative activity of the compound was assessed in various CML cell lines (K562, KU812, and MEG-01).

-

General Workflow:

-

Cell Culture: CML cell lines were cultured in appropriate media and conditions.

-

Compound Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of CHMFL-ABL-053.

-

Incubation: Cells were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was measured using a standard method such as MTT or CellTiter-Glo assay, which quantifies the number of viable cells.

-

Data Analysis: The GI50 values were calculated from the dose-response curves.

-

Western Blot Analysis

To investigate the effect of CHMFL-ABL-053 on the Bcr-Abl signaling pathway, Western blot analysis was performed.[2]

-

Protocol Outline:

-

Cell Lysis: CML cells were treated with different concentrations of the compound for a specified time (e.g., 1 hour), followed by cell lysis to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane was probed with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl), STAT5, Crkl, and ERK, as well as their total protein counterparts as loading controls.

-

Detection: The bands were visualized using a chemiluminescence detection system.

-

In Vivo Xenograft Mouse Model

The antitumor efficacy of CHMFL-ABL-053 was evaluated in a K562 xenograft mouse model.[2][3]

-

Experimental Design:

-

Tumor Implantation: K562 cells were subcutaneously inoculated into immunocompromised mice.

-

Compound Administration: Once tumors reached a certain size, mice were treated with CHMFL-ABL-053 (e.g., 50 mg/kg/day) or a vehicle control.

-

Tumor Monitoring: Tumor volume was measured regularly throughout the study.

-

Efficacy Evaluation: The ability of the compound to suppress tumor growth was assessed by comparing the tumor volumes in the treated group to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Bcr-Abl signaling pathway and a general experimental workflow for inhibitor testing.

Caption: Bcr-Abl signaling pathway and the inhibitory action of CHMFL-ABL-053.

Caption: General experimental workflow for the preclinical evaluation of a Bcr-Abl inhibitor.

References

- 1. xcessbio.com [xcessbio.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the 2,6-Dichlorophenyl Group in the Potent Bcr-Abl Inhibitor PD166326: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML), a disease driven by the constitutively active Bcr-Abl fusion protein. While imatinib was a groundbreaking first-generation TKI, the emergence of resistance has necessitated the development of more potent and broadly effective inhibitors. This guide provides a detailed technical overview of PD166326, a potent pyridopyrimidine-based Bcr-Abl inhibitor, with a particular focus on the critical role of its 2,6-dichlorophenyl moiety in its mechanism of action and efficacy.

PD166326: A Potent Dual Src/Abl Inhibitor

PD166326 is a small molecule inhibitor that demonstrates significantly greater potency against Bcr-Abl than imatinib. It belongs to the pyridopyrimidine class of kinase inhibitors and is characterized by a 6-(2,6-dichlorophenyl) substitution. This structural feature is crucial for its high affinity and inhibitory activity against the Abl kinase domain.

Mechanism of Action

Unlike imatinib, which preferentially binds to the inactive conformation of the Abl kinase domain, PD166326 can effectively inhibit both the active and inactive conformations. This broader targeting capability is a key factor in its enhanced potency and its activity against certain imatinib-resistant Bcr-Abl mutations. The 2,6-dichlorophenyl group plays a pivotal role in the binding of PD166326 to the ATP-binding pocket of the Abl kinase domain. Modeling studies have revealed that this moiety fits into a hydrophobic pocket, and its specific orientation contributes to the high-affinity interaction.

The Significance of the 2,6-Dichlorophenyl Group

Structure-activity relationship (SAR) studies on pyridopyrimidine derivatives have highlighted the importance of the substitution at the 6-position of the pyridopyrimidine core. The 2,6-dichlorophenyl group in PD166326 has been shown to be critical for its potent inhibitory activity.

Key contributions of the 2,6-dichlorophenyl group include:

-

Hydrophobic Interactions: The dichlorinated phenyl ring establishes strong hydrophobic interactions within the ATP-binding site of the Abl kinase, contributing significantly to the overall binding affinity.

-

Conformational Restriction: The ortho-dichloro substitution pattern restricts the rotation of the phenyl ring, locking the molecule in a conformation that is optimal for binding to the kinase domain.

-

Enhanced Potency: SAR studies have demonstrated that modifications to this group can dramatically alter the inhibitory potency, with the 2,6-dichloro substitution being among the most effective for Abl inhibition.

Quantitative Data for PD166326

The following tables summarize the in vitro and cellular activity of PD166326 against Bcr-Abl and various cell lines.

| Assay Type | Target | IC50 Value | Reference |

| In Vitro Kinase Assay | Abl Kinase | 8 nM | [1] |

| In Vitro Kinase Assay | Src Kinase | 6 nM | [1] |

| In Vitro Kinase Assay | Bcr-Abl Kinase | 100 - 200 pM |

| Cell Line | Description | Assay Type | IC50/GI50 Value | Reference |

| K562 | Human CML cell line (Bcr-Abl positive) | Cell Growth Inhibition | 300 pM | |

| R10(-) | P210-Bcr-Abl expressing MO7e cell line | [3H]thymidine incorporation | 0.2 nM | [2] |

| CML Primary Cells | CD34+ progenitor cells from CML patient | Colony Formation | 2 nM | |

| Ba/F3-P210/H396P | Murine pro-B cells with imatinib-resistant Bcr-Abl mutant | Cell Proliferation | Potent Inhibition | [2] |

| Ba/F3-P210/M351T | Murine pro-B cells with imatinib-resistant Bcr-Abl mutant | Cell Proliferation | Potent Inhibition | [2] |

Bcr-Abl Signaling Pathways and Inhibition by PD166326

Bcr-Abl activates a complex network of downstream signaling pathways that drive the proliferation and survival of CML cells. PD166326 effectively blocks these pathways by inhibiting the initial tyrosine phosphorylation events mediated by Bcr-Abl.

References

Bcr-abl-IN-8: A Potent Inhibitor of CML Cell Lines - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Bcr-Abl inhibitor, Bcr-abl-IN-8 (also known as compound 26f), and its effects on Chronic Myeloid Leukemia (CML) cell lines. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways.

Core Concepts: The Bcr-Abl Oncoprotein and CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a key pathogenic factor in CML.

Bcr-Abl tyrosine kinase inhibitors (TKIs) are a cornerstone of CML therapy. These small molecules target the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and downstream signaling pathways, ultimately leading to apoptosis of the leukemic cells. Bcr-abl-IN-8 is a novel inhibitor within this class, demonstrating significant potency against CML cell lines.

Quantitative Data Summary

The inhibitory activity of Bcr-abl-IN-8 has been evaluated in various CML and other relevant cell lines. The following table summarizes the key quantitative data, specifically the half-maximal growth inhibition (GI50) values, as reported in the literature.[1]

| Cell Line | Genotype/Description | GI50 (μM) |

| Ba/F3 | Murine pro-B cell line | > 10 |

| Ba/F3 p210 | Ba/F3 cells expressing wild-type Bcr-Abl | 0.445 |

| Ba/F3 T315I | Ba/F3 cells expressing the T315I "gatekeeper" mutation of Bcr-Abl | > 10 |

| K562 | Human CML blast crisis cell line (Bcr-Abl positive) | Data not available in the provided search results |

| KU812 | Human CML blast crisis cell line (Bcr-Abl positive) | Data not available in the provided search results |

| MEG-01 | Human CML blast crisis cell line (Bcr-Abl positive) | Data not available in the provided search results |

Note: The GI50 values for K562, KU812, and MEG-01 cell lines were not explicitly found for Bcr-abl-IN-8 in the provided search results. Further research into the primary literature is recommended to obtain these specific values.

Mechanism of Action and Signaling Pathway

Bcr-abl-IN-8 functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. By binding to the kinase domain, it blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. This inhibition disrupts the key signaling pathways that are constitutively activated in CML cells, leading to cell cycle arrest and apoptosis.

The primary signaling pathways affected by Bcr-Abl and consequently inhibited by Bcr-abl-IN-8 include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival. Bcr-Abl activates RAS, which in turn activates the RAF-MEK-ERK cascade.

-

PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and proliferation. Bcr-Abl activates PI3K, leading to the activation of AKT.

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell survival. Bcr-Abl can directly phosphorylate and activate STAT proteins.

Below is a diagram illustrating the Bcr-Abl signaling pathway and the point of inhibition by Bcr-abl-IN-8.

Caption: Bcr-Abl signaling pathway and inhibition by Bcr-abl-IN-8.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Bcr-abl-IN-8 on CML cell lines.

Cell Viability Assay (CellTiter-Glo® or CCK-8 Assay)

This assay is used to determine the cytotoxic effect of Bcr-abl-IN-8 on CML cell lines and to calculate the GI50 value.

Workflow Diagram:

Caption: Workflow for determining cell viability.

Protocol:

-

Cell Seeding: Seed CML cells (e.g., K562, KU812, Ba/F3 p210) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a serial dilution of Bcr-abl-IN-8 in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Treatment: Add 100 µL of the diluted Bcr-abl-IN-8 to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition:

-

For CellTiter-Glo®: Add 100 µL of CellTiter-Glo® reagent to each well.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

-

Measurement:

-

For CellTiter-Glo®: Measure luminescence using a plate reader.

-

For CCK-8: Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the GI50 value using a non-linear regression curve fit.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of Bcr-Abl and its downstream signaling proteins upon treatment with Bcr-abl-IN-8.

Workflow Diagram:

Caption: Workflow for Western Blot analysis.

Protocol:

-

Cell Treatment: Seed CML cells in 6-well plates and treat with various concentrations of Bcr-abl-IN-8 for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Bcr-Abl, Bcr-Abl, phospho-CrkL, CrkL, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in CML cells following treatment with Bcr-abl-IN-8.

Workflow Diagram:

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Seed CML cells in 6-well plates and treat with different concentrations of Bcr-abl-IN-8 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Conclusion

Bcr-abl-IN-8 is a potent inhibitor of the Bcr-Abl tyrosine kinase, demonstrating significant anti-proliferative activity against CML cells expressing the wild-type oncoprotein. Its mechanism of action involves the direct inhibition of Bcr-Abl kinase activity, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of Bcr-abl-IN-8 and other novel Bcr-Abl inhibitors in the context of CML drug discovery and development. Further studies are warranted to fully elucidate its efficacy in a broader range of CML cell lines, including those with various TKI resistance mutations, and to evaluate its potential in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Bcr-Abl Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] This oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3] Consequently, Bcr-Abl is a prime target for therapeutic intervention. This document provides a comprehensive guide to performing cell-based assays to evaluate the efficacy of Bcr-Abl inhibitors, using "Bcr-abl-IN-8" as a representative investigational compound.

The protocols outlined herein are designed to be adaptable for various Bcr-Abl inhibitors and cell systems. They focus on two key methods for assessing inhibitor activity: measurement of cellular viability to determine cytotoxic or cytostatic effects, and direct quantification of Bcr-Abl kinase activity through substrate phosphorylation.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein promotes leukemogenesis through the activation of multiple downstream signaling pathways critical for cell proliferation and survival.[3][4] The constitutive kinase activity of Bcr-Abl leads to its autophosphorylation, creating docking sites for various adaptor proteins and initiating a signaling cascade.[4]

Two major pathways activated by Bcr-Abl are:

-

Ras/MAPK Pathway: The binding of the GRB2/SOS complex to phosphorylated Bcr-Abl activates Ras.[4][5] This in turn activates the Raf/MEK/ERK cascade, which promotes cell cycle progression and proliferation.[3]

-

PI3K/AKT Pathway: Bcr-Abl can activate PI3K, which then phosphorylates and activates AKT.[5] Activated AKT has numerous downstream targets that collectively inhibit apoptosis and promote cell survival.[5]

Understanding these pathways is crucial for interpreting the cellular effects of Bcr-Abl inhibitors.

Experimental Protocols

The following are generalized protocols for cell-based assays to evaluate Bcr-Abl inhibitors. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Bcr-abl-IN-8 (or other test inhibitor)

-

Positive control inhibitor (e.g., Imatinib)

-

MTS or MTT reagent

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of Bcr-abl-IN-8 and the positive control in complete medium. A typical concentration range would be from 0.01 nM to 10 µM.

-

Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

-

MTS/MTT Addition and Incubation:

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate for 1-4 hours at 37°C and 5% CO2, until a color change is visible.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle-only control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Bcr-Abl Phosphorylation Assay (Western Blot)

This assay directly measures the kinase activity of Bcr-Abl by detecting the phosphorylation of its downstream substrate, CrkL (Crk-like protein).

Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Complete cell culture medium

-

Bcr-abl-IN-8 (or other test inhibitor)

-

Positive control inhibitor (e.g., Imatinib)

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-Bcr-Abl, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed K562 cells in 6-well plates at a density of 1-2 x 10^6 cells per well.

-

Treat the cells with various concentrations of Bcr-abl-IN-8 and a positive control for 2-4 hours. Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-CrkL signal to the total CrkL signal to determine the extent of Bcr-Abl inhibition.

-

Data Presentation

Quantitative data from cell-based assays should be summarized in a clear and structured format to allow for easy comparison between different compounds and experimental conditions. The IC50 value is a key parameter for evaluating the potency of an inhibitor.

Table 1: Representative IC50 Values of Bcr-Abl Inhibitors in a Cell-Based Assay

| Compound | Cell Line | Assay Type | IC50 (nM) | Notes |

| Bcr-abl-IN-8 | K562 | Cell Viability | To be determined | Investigational Compound |

| Imatinib | K562 | Cell Viability | 200 - 400 | First-generation inhibitor |

| Nilotinib | K562 | Cell Viability | 20 - 40 | Second-generation inhibitor |

| Dasatinib | K562 | Cell Viability | 1 - 5 | Second-generation inhibitor |

| Imatinib | Ba/F3 p210 | Cell Viability | 150 - 300 | Engineered cell line |

| Bcr-abl-IN-8 | Ba/F3 p210 | Cell Viability | To be determined | Investigational Compound |

Note: The IC50 values presented for known inhibitors are approximate and can vary depending on the specific experimental conditions. The values for "Bcr-abl-IN-8" are placeholders and must be determined experimentally.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the cell-based evaluation of Bcr-Abl kinase inhibitors. By employing both cell viability and phosphorylation assays, researchers can obtain a comprehensive understanding of a compound's potency and mechanism of action within a cellular context. Accurate and reproducible data generated from these assays are essential for the preclinical development of novel therapeutics for CML and other Bcr-Abl driven malignancies.

References

- 1. The role of Bcr-Abl in chronic myeloid leukemia and stem cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCR-ABL1 Genetic Test: MedlinePlus Medical Test [medlineplus.gov]

- 3. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bcr-abl-IN-8 in K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcr-abl-IN-8 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). The K562 cell line, derived from a CML patient in blast crisis, is positive for the Philadelphia chromosome and constitutively expresses the Bcr-Abl fusion protein. This makes K562 cells an essential in vitro model for studying CML pathophysiology and for the preclinical evaluation of Bcr-Abl inhibitors like Bcr-abl-IN-8. These application notes provide detailed protocols for utilizing Bcr-abl-IN-8 in K562 cells to assess its anti-leukemic activity. A compound referred to in literature as ND-09, which targets the ATP-binding pocket of Bcr-Abl, serves as a proxy for Bcr-abl-IN-8 in these guidelines.[1]

Mechanism of Action

Bcr-Abl is a constitutively active tyrosine kinase that drives uncontrolled proliferation and survival of leukemia cells through the activation of several downstream signaling pathways, including the JAK/STAT, RAS/MEK/ERK, and PI3K/AKT/mTOR pathways.[1][2][3][4] Bcr-abl-IN-8 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Bcr-Abl kinase domain.[1] This inhibition blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, leading to the suppression of pro-proliferative and anti-apoptotic signals.[1]

Data Presentation

Table 1: In Vitro Efficacy of Bcr-Abl Inhibitors in K562 Cells

| Compound | IC50 (µM) | Assay | Reference |

| Bcr-abl-IN-8 (ND-09) | 6.08 | MTT Assay (48h) | [1][3] |

| Imatinib | ~0.183 - 0.5 | MTT Assay (48h) | [5][6] |

| Dasatinib | ~0.001 - 0.005 | MTT Assay (48-72h) | [5] |

| Nilotinib | ~0.01 | Kinase Activity Assay (1h) | [7] |

| Ponatinib | ~0.01 - 0.05 | MTT Assay (48h) | [5] |

| PD173955 | 0.035 | Cell Viability Assay | [8] |

Table 2: Apoptotic Effects of Bcr-Abl Inhibition in K562 Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) | Assay | Reference |

| Bcr-abl-IN-8 (ND-09) | 1.56 | 10.17 ± 1.03 | Flow Cytometry (Annexin V/PI) | [1] |

| 3.12 | 16.40 ± 1.41 | Flow Cytometry (Annexin V/PI) | [1] | |

| 6.25 | 49.50 ± 1.25 | Flow Cytometry (Annexin V/PI) | [1] | |

| Imatinib + TRAIL (50 ng/ml) | - | Increased vs. TRAIL alone | Flow Cytometry (Annexin V) | [9] |

| Idelalisib | 20 | Increased vs. Control | Flow Cytometry (Annexin V/PI) | [6] |

| 50 | Increased vs. Control | Flow Cytometry (Annexin V/PI) | [6] | |

| 100 | Increased vs. Control | Flow Cytometry (Annexin V/PI) | [6] |

Experimental Protocols

K562 Cell Culture

Materials:

-

K562 cells (ATCC® CCL-243™)

-

Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Sterile cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture K562 cells in IMDM or RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[1][3]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cells grow in suspension and should be passaged every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

Cell Viability Assay (MTT Assay)

Materials:

-

K562 cells

-

Complete cell culture medium

-

Bcr-abl-IN-8 (and other inhibitors for comparison)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed K562 cells at a density of 5,000 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of Bcr-abl-IN-8 in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

K562 cells

-

Bcr-abl-IN-8

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of Bcr-abl-IN-8 for 24-48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Materials:

-

K562 cells treated with Bcr-abl-IN-8

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Bcr-Abl, anti-Bcr-Abl, anti-p-STAT5, anti-STAT5, anti-p-CrkL, anti-CrkL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment with Bcr-abl-IN-8, harvest K562 cells and wash with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for evaluating Bcr-abl-IN-8 in K562 cells.

Caption: Bcr-Abl signaling pathways inhibited by Bcr-abl-IN-8.

References

- 1. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. portlandpress.com [portlandpress.com]

Application Notes and Protocols for Bcr-abl-IN-8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bcr-abl-IN-8, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies related to chronic myeloid leukemia (CML) and other Bcr-Abl-driven malignancies.

Introduction

Bcr-abl-IN-8 is a small molecule inhibitor targeting the constitutively active Bcr-Abl fusion protein, a hallmark of CML and a subset of acute lymphoblastic leukemia (ALL).[1] The Bcr-Abl oncoprotein is a tyrosine kinase that drives aberrant cell proliferation and survival through the activation of multiple downstream signaling pathways.[1][2][3] Bcr-abl-IN-8 functions by competing with ATP for binding to the kinase domain of Bcr-Abl, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its substrates.[1][4] This action blocks the signaling cascades that lead to leukemic cell growth.[1]

Solubility and Stock Solution Preparation

The solubility of Bcr-abl-IN-8 in Dimethyl Sulfoxide (DMSO) is a critical parameter for its use in in vitro experiments. It is recommended to use freshly opened, anhydrous DMSO to ensure maximum solubility, as DMSO is hygroscopic.[5][6]

Table 1: Solubility of Bcr-abl-IN-8 in DMSO

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 174.94 | Ultrasonic treatment may be required to achieve full dissolution.[5] |

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Equilibrate the vial of Bcr-abl-IN-8 to room temperature before opening.

-

To prepare a 10 mM stock solution, add 1.7494 mL of anhydrous DMSO to 10 mg of Bcr-abl-IN-8.

-

Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for short intervals until the solid is completely dissolved.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein activates several key downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Understanding these pathways is crucial for designing experiments and interpreting the effects of Bcr-abl-IN-8.

Caption: Bcr-Abl signaling pathways and the inhibitory action of Bcr-abl-IN-8.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of Bcr-abl-IN-8 in various cellular assays. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and assay.

In Vitro Cell Viability Assay (MTT or CCK-8)

This protocol outlines a method to assess the effect of Bcr-abl-IN-8 on the viability of Bcr-Abl-positive cancer cells.

Materials:

-

Bcr-Abl-positive cell line (e.g., K562)

-

Complete cell culture medium

-

96-well cell culture plates

-

Bcr-abl-IN-8 DMSO stock solution

-

MTT or CCK-8 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of Bcr-abl-IN-8 in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Add 100 µL of the diluted Bcr-abl-IN-8 solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Bcr-Abl Signaling

This protocol is for detecting changes in the phosphorylation status of Bcr-Abl and its downstream targets upon treatment with Bcr-abl-IN-8.

Materials:

-

Bcr-Abl-positive cell line

-

6-well cell culture plates

-

Bcr-abl-IN-8 DMSO stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Bcr-abl-IN-8 for the desired time (e.g., 2-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-